Fmoc-7-methyl-DL-tryptophan

Descripción general

Descripción

Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, a common amino acid found in proteins . The term ‘Fmoc’ stands for fluoren-9-ylmethoxycarbonyl, which is a protective group that is commonly used in peptide synthesis .

Synthesis Analysis

Fmoc-7-methyl-DL-tryptophan is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .Molecular Structure Analysis

The molecular formula of Fmoc-7-methyl-DL-tryptophan is C27H24N2O4 . Its InChI code is 1S/C27H24N2O4/c1-16-7-6-12-18-17 (14-28-25 (16)18)13-24 (26 (30)31)29-27 (32)33-15-23-21-10-4-2-8-19 (21)20-9-3-5-11-22 (20)23/h2-12,14,23-24,28H,13,15H2,1H3, (H,29,32) (H,30,31) .Physical And Chemical Properties Analysis

The molecular weight of Fmoc-7-methyl-DL-tryptophan is 440.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Peptide Synthesis

“Fmoc-7-methyl-DL-tryptophan” is commonly used in peptide synthesis . It serves as a building block for the synthesis of various bioactive peptides . This application is crucial in the field of medicinal chemistry where these peptides can be used to develop new drugs .

Drug Discovery and Development

This compound is also used in drug discovery and development . The unique properties of “Fmoc-7-methyl-DL-tryptophan” can contribute to the development of new therapeutic agents .

Study of Protein-Protein Interactions

“Fmoc-7-methyl-DL-tryptophan” is used in the study of protein-protein interactions . Understanding these interactions is fundamental to many biological processes and can lead to the development of new therapeutic strategies .

Biomedical Research and Development

“N-fmoc-7-methyl-l-tryptophan” is a derivative of tryptophan, which is commonly used in peptide synthesis and biomedical research and development . This can include the study of disease mechanisms, development of diagnostic tools, and more .

Hydrogel Formation

The self-assembly of peptide derivatives, including “Fmoc-7-methyl-DL-tryptophan”, can lead to the formation of hydrogels . These hydrogels can be used to fabricate various biofunctional materials .

Fabrication of Supramolecular Nanostructures

“Fmoc-7-methyl-DL-tryptophan” can self-assemble into supramolecular nanostructures . These nanostructures have potential applications in nanotechnology, including the development of nanoscale devices and systems .

Mecanismo De Acción

Target of Action

Fmoc-7-methyl-DL-tryptophan is primarily used in peptide synthesis and serves as a building block for the synthesis of various bioactive peptides . It is also used in drug discovery and development, as well as in the study of protein-protein interactions .

Mode of Action

The compound is part of the Fmoc/tBu approach in Solid Phase Peptide Synthesis (SPPS), where the Fmoc group acts as a temporary protecting group for the amine at the N-terminus .

Biochemical Pathways

The Fmoc group plays a crucial role in peptide synthesis. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is beneficial for monitoring coupling and deprotection reactions .

Result of Action

The primary result of Fmoc-7-methyl-DL-tryptophan’s action is the successful synthesis of peptides. By acting as a protecting group, it allows for the selective addition of amino acids in peptide synthesis, enabling the creation of complex bioactive peptides .

Action Environment

The action of Fmoc-7-methyl-DL-tryptophan, like other Fmoc-protected amino acids, is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of Fmoc deprotection and coupling reactions .

Safety and Hazards

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-7-methyl-DL-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

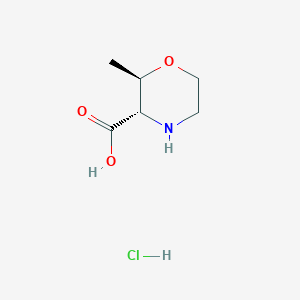

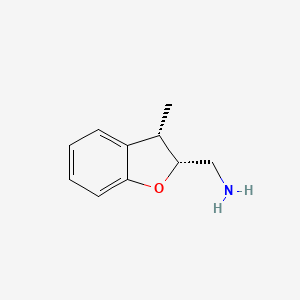

![(3As,7aS)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B3247044.png)

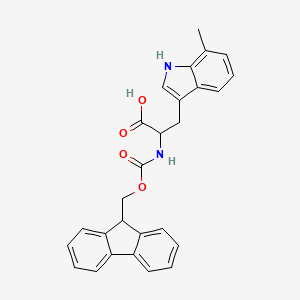

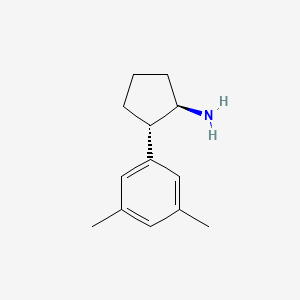

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/structure/B3247055.png)

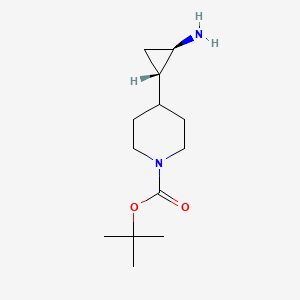

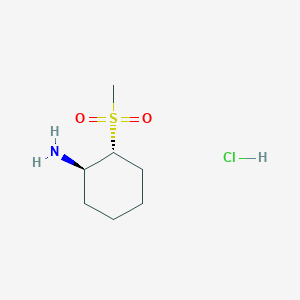

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B3247058.png)

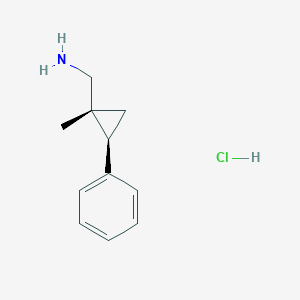

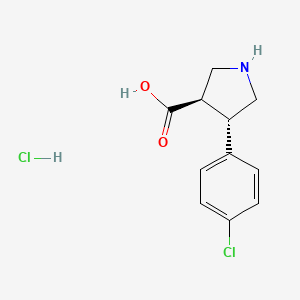

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B3247114.png)